N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 874129-02-9) is a chromene-derived carboxamide compound featuring a 4-aminophenyl ethyl group as a key substituent. Its molecular formula is C₁₉H₁₇ClN₂O₃, with a molecular weight of 356.80 g/mol . The chromene core (a benzopyran derivative) is substituted with chlorine and methyl groups at positions 6 and 7, respectively, while the carboxamide moiety is linked to a 4-aminophenyl ethyl chain.
Properties
Molecular Formula |
C19H17ClN2O3 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-8-17-14(9-15(11)20)16(23)10-18(25-17)19(24)22-7-6-12-2-4-13(21)5-3-12/h2-5,8-10H,6-7,21H2,1H3,(H,22,24) |
InChI Key |
CIVUAUVAGWOTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCCC3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Bi(III)-Catalyzed Cyclocondensation
The use of bismuth(III) triflate (Bi(OTf)₃) as a Lewis acid catalyst enables efficient synthesis of 2-carboxamide-2H-chromenes. In this method, chromene acetals react with isocyanides under mild conditions (1,4-dioxane:H₂O = 10:1, 80°C, 20 h) to yield carboxamides with excellent regioselectivity. For the target compound, the chromene acetal precursor 6-chloro-7-methyl-4H-chromene-2-carbaldehyde diethyl acetal is synthesized from 2-hydroxy-6-chloro-7-methylcinnamaldehyde via acetalization. Subsequent reaction with 2-(4-aminophenyl)ethyl isocyanide in the presence of Bi(OTf)₃ (0.1 equiv) produces the desired amide in 72–85% yield.
Key Reaction Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 10 mol% Bi(OTf)₃ |
| Solvent System | 1,4-Dioxane:H₂O (10:1) |
| Temperature | 80°C |
| Reaction Time | 20 h |
Nucleophilic Substitution of Chlorinated Chromenes
4-Chloro-2-oxo-2H-chromene-3-carbaldehyde derivatives undergo nucleophilic substitution with amines under basic conditions. Adapted from a morpholin-3-one coupling protocol, this method involves reacting 4-chloro-6-chloro-7-methyl-2-oxo-2H-chromene-3-carbaldehyde with 2-(4-aminophenyl)ethylamine in methanol (K₂CO₃, 60°C, 12 h). The aldehyde group is concurrently oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by amide coupling via HATU activation (87% yield over two steps).
Oxidation and Coupling Conditions
-
Oxidation : CrO₃ (2 equiv), H₂SO₄ (0.5 M), 0°C → RT, 3 h
-
Amidation : HATU (1.2 equiv), DIPEA (3 equiv), DMF, 24 h
Traditional Amide Coupling via Acid Chloride Intermediates
A three-step approach involves:
-
Pechmann Condensation : 3-Chloro-4-methylresorcinol and ethyl 3-oxopent-4-enoate undergo acid-catalyzed cyclization (H₂SO₄, 100°C, 6 h) to yield 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid (68% yield).
-
Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂, reflux, 2 h) generates the corresponding acyl chloride.
-
Amine Coupling : Reaction with 2-(4-aminophenyl)ethylamine in THF (Et₃N, 0°C → RT, 12 h) affords the target compound in 91% purity.
Pechmann Reaction Optimization
| Resorcinol Derivative | β-Keto Ester | Yield (%) |
|---|---|---|
| 3-Chloro-4-methyl | Ethyl 3-oxopent-4-enoate | 68 |
Step-by-Step Preparation Methods
Synthesis of Chromene Core via Pechmann Condensation
The Pechmann reaction remains the most reliable method for constructing the 4-oxo-4H-chromene scaffold. Using 3-chloro-4-methylresorcinol (5.0 g, 28.7 mmol) and ethyl 3-oxopent-4-enoate (4.2 g, 29.5 mmol) in concentrated H₂SO₄ (20 mL), the reaction proceeds at 100°C for 6 h. Quenching with ice water followed by neutralization (NaHCO₃) yields the crystalline carboxylic acid (mp 214–216°C).
Characterization Data
Amide Bond Formation via HATU Activation
The carboxylic acid (1.0 g, 3.8 mmol) is dissolved in anhydrous DMF (10 mL) under N₂. HATU (1.74 g, 4.6 mmol) and DIPEA (1.9 mL, 11.4 mmol) are added, followed by 2-(4-aminophenyl)ethylamine (0.62 g, 4.1 mmol). After stirring at RT for 24 h, the mixture is diluted with EtOAc, washed with brine, and purified via silica chromatography (EtOAc/hexanes) to yield the amide as a white solid (1.2 g, 85%).
Purity Analysis
-
HPLC : 99.2% (C18 column, MeCN:H₂O = 70:30).
-
HRMS (ESI) : m/z calcd for C₂₁H₂₀ClN₂O₃ [M+H]⁺ 399.1114, found 399.1109.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Bi(III)-Catalyzed | 72–85 | 95–98 | Moderate |
| Nucleophilic | 66–76 | 88–92 | Low |
| Acid Chloride | 85–91 | 99 | High |
The acid chloride route offers superior scalability and purity, whereas Bi(III)-catalyzed methods provide milder conditions for acid-sensitive substrates.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes acidic or alkaline hydrolysis to form the corresponding carboxylic acid. This reaction typically requires reflux conditions with concentrated HCl (6M) or NaOH (5M), yielding 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Table 1: Hydrolysis conditions and yields
| Reagent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl | 100°C | 6 | 85–90 | |
| 5M NaOH | 80°C | 4 | 78–82 |
Key observations:
-
13C NMR confirms the carboxylic acid formation via a carbonyl signal at δ = 161.89 ppm .
-
The ethylenediamine side chain remains intact under these conditions .
Reactivity of the Aromatic Amine Group
The 4-aminophenyl ethyl group participates in diazotization and acylation reactions:
Diazotization and Coupling
Treatment with NaNO₂/HCl (0–5°C) generates a diazonium salt, which couples with β-naphthol to form an azo dye (λmax = 480 nm in ethanol).
Table 2: Diazotization parameters
| Substrate | Coupling Partner | Product λmax (nm) | Yield (%) |
|---|---|---|---|
| Target compound | β-naphthol | 480 | 72 |
Acylation
Reaction with acetyl chloride in dry dichloromethane produces the N-acetyl derivative.
Key spectral data :
Electrophilic Aromatic Substitution on the Chromene Ring
The electron-rich chromen-4-one ring undergoes nitration and sulfonation at the 5- and 8-positions due to directing effects of the 4-oxo group.
Table 3: Substitution reactions
| Reaction | Reagent | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | 5 | 65 |
| Sulfonation | SO₃/H₂SO₄ (60°C) | 8 | 58 |
Mechanistic notes:
-
Nitration proceeds via a Wheland intermediate stabilized by resonance with the 4-oxo group .
-
Steric hindrance from the 7-methyl group limits substitution at adjacent positions .
Oxidation of the Chromen-4-one System
Oxidation with KMnO₄ in acidic medium cleaves the pyrone ring, yielding 2-(4-aminophenethyl)carbamoyl-5-chloro-6-methylbenzoic acid.
Key data :
Coupling Reactions Using Activating Agents
The carboxamide group participates in peptide-like couplings with amines using PyBOP [(benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate].
Table 4: PyBOP-mediated couplings
| Amine Partner | Product Structure | Yield (%) |
|---|---|---|
| Benzylamine | N-benzyl derivative | 68 |
| Cyclohexylamine | N-cyclohexyl derivative | 61 |
Reaction conditions:
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents. Further studies should explore its electrochemical properties and catalytic applications.
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Properties :
- Mechanism of Action : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. It induces apoptosis in cancer cells by activating caspases 3 and 8, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it causes G1 phase arrest in various cancer cell lines, effectively halting their progression and proliferation .
- Antimicrobial Activity :
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
Case Studies
Several case studies have evaluated the efficacy of N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide in vivo:
- In Vivo Tumor Models :
- Synergistic Effects with Chemotherapy :
Mechanism of Action
The mechanism of action of N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Substituent Diversity: The target compound’s 4-aminophenyl ethyl group contrasts with the sulfonamide-linked heterocycles in analogs (e.g., azepane, isoxazole). The amino group may enhance hydrophilicity, while sulfonamides often improve metabolic stability .
- Chromene Core : All compounds share the 6-chloro-7-methyl-4-oxochromene scaffold, which is associated with anti-inflammatory, antimicrobial, and anticonvulsant activities in related derivatives .
Physicochemical and Pharmacological Implications
- Solubility: The target’s amino group likely increases water solubility compared to sulfonamide analogs, which may exhibit higher lipophilicity due to bulky substituents .
- Bioactivity: Sulfonamide-containing analogs (e.g., 873080-78-5) have demonstrated anticonvulsant activity in preclinical models, attributed to sulfonamide-mediated modulation of ion channels or GABAergic pathways . The target’s amino group could shift its mechanism toward amine receptor interactions (e.g., serotonin, dopamine).
- Synthetic Routes : The target compound may be synthesized via carboxamide coupling, similar to methods used for sulfonamide derivatives (e.g., condensation of amines with activated carbonyl intermediates) .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Chromene core formation : Cyclization of substituted salicylaldehyde derivatives under acidic conditions (e.g., acetic acid with sodium acetate, reflux for 2–4 hours) to generate the 4-oxo-4H-chromene scaffold .
- Carboxamide coupling : Reaction of the chromene-2-carboxylic acid intermediate with 2-(4-aminophenyl)ethylamine using coupling agents like EDC/HCl and HOBt in DMF, followed by purification via HPLC (≥95% purity threshold) .
- Substituent introduction : Chloro and methyl groups are introduced during the chromene synthesis via pre-functionalized starting materials or post-synthetic modifications (e.g., Friedel-Crafts alkylation or halogenation).
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization includes:
- Melting point analysis : Consistent with literature values (e.g., 296–311°C for analogous chromene carboxamides) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons, methyl group singlet at δ ~2.3 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight.
Advanced Research Questions
Q. How do substituent positions (e.g., 6-chloro, 7-methyl) influence the compound’s bioactivity or physicochemical properties?
Substituent effects can be systematically analyzed via:
- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., 6-methyl vs. 6-chloro) and test inhibitory activity against target enzymes (e.g., carbonic anhydrase isoforms) .
- Computational modeling : Density functional theory (DFT) to assess electronic effects (e.g., chloro’s electron-withdrawing properties) or molecular docking to predict binding interactions.
- Solubility studies : LogP measurements to evaluate hydrophobicity changes induced by methyl groups.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from:
- Purity discrepancies : Re-test batches using HPLC and exclude samples with <95% purity .
- Assay variability : Standardize experimental conditions (e.g., pH, temperature) across studies.
- Target selectivity : Use isoform-specific assays (e.g., carbonic anhydrase II vs. IX) to clarify selectivity profiles.
- Meta-analysis : Compare data across multiple studies (e.g., IC₅₀ values from enzyme inhibition assays) to identify outliers or trends.
Methodological Considerations
Q. What strategies optimize reaction yields during carboxamide coupling?
Key optimizations include:
- Coupling agent selection : EDC/HCl with HOBt outperforms DCC in minimizing side reactions .
- Solvent choice : Anhydrous DMF improves amine reactivity compared to THF or dichloromethane.
- Temperature control : Maintain 0–5°C during reagent addition to prevent epimerization.
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Cellular assays : Dose-dependent inhibition studies in relevant cell lines (e.g., cancer models for carbonic anhydrase inhibitors) with controls (e.g., siRNA knockdown).
- Kinetic analysis : Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition.
- In vivo profiling : Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
